REACTION_CXSMILES
|
[S:1]1[C:8]2[CH:7]=[C:6]([C:9]([OH:11])=[O:10])[NH:5][C:4]=2[CH:3]=[CH:2]1.CN(C=O)C.[Cl:17]N1C(=O)CCC1=O>CCOC(C)=O>[Cl:17][C:7]1[C:8]2[S:1][CH:2]=[CH:3][C:4]=2[NH:5][C:6]=1[C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2NC(=CC21)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction vessel contents stirred for 1 h at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 20 mL vial fitted with a magnetic stir bar at 25° C.
|
Type
|
TEMPERATURE
|
Details
|
before heating
|
Type
|
CUSTOM
|
Details
|
the reaction vial to 55° C. for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
WASH
|
Details
|
The resulting mixture was then washed with water) 3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in a small volume of methanol
|
Type
|
FILTRATION
|
Details
|
filtered through a 0.45 micron syringe
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
further purified via preparative HPLC
|
Type
|
CUSTOM
|
Details
|
the Chromeleon purification system
|
Type
|
TEMPERATURE
|
Details
|
increasing to 100% over 7 min)
|
Duration
|
7 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(NC1C(=O)O)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 mg | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 4.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |